Cas no 51591-01-6 (2,2'-Bipiperidine dihydrochloride)

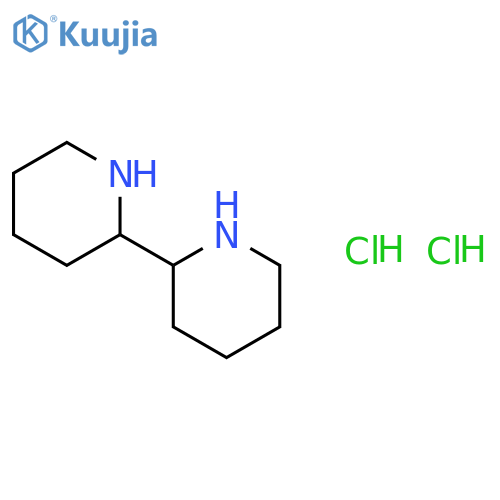

51591-01-6 structure

商品名:2,2'-Bipiperidine dihydrochloride

2,2'-Bipiperidine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2,2'-Bipiperidine dihydrochloride

- 2,2''-BIPIPERIDINE DIHYDROCHLORIDE

- 2,2-BIPIPERIDINE DIHYDROCHLORIDE

- 2,2-bipiperidine dihyalrochloride

- 2-piperidin-2-ylpiperidine dihydrochloride

- AK104537

- ANW-71233

- CTK8C4184

- MolPort-003-987-725

- DTXSID00647575

- 2-(2-piperidinyl)piperidine dihydrochloride

- DB-337823

- 2,2'-Bipiperidine--hydrogen chloride (1/2)

- 51591-01-6

- AKOS015894532

- 2,2'-Bipiperidinedihydrochloride

- 2-piperidin-2-ylpiperidine;dihydrochloride

- A828674

- 1215020-93-1

-

- インチ: InChI=1S/C10H20N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h9-12H,1-8H2;2*1H

- InChIKey: IPPPGUISBCIWMG-UHFFFAOYSA-N

- ほほえんだ: C1CCNC(C1)C2CCCCN2.Cl.Cl

計算された属性

- せいみつぶんしりょう: 240.116

- どういたいしつりょう: 240.116

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 120

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.1A^2

2,2'-Bipiperidine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM179581-5g |

2,2-bipiperidine dihydrochloride |

51591-01-6 | 95% | 5g |

$468 | 2023-01-09 | |

| Chemenu | CM179581-5g |

2,2-bipiperidine dihydrochloride |

51591-01-6 | 95% | 5g |

$468 | 2021-08-05 | |

| Alichem | A129007449-5g |

2,2'-Bipiperidine dihydrochloride |

51591-01-6 | 95% | 5g |

$404.00 | 2023-09-01 | |

| Crysdot LLC | CD11112458-5g |

2,2'-Bipiperidine dihydrochloride |

51591-01-6 | 95+% | 5g |

$495 | 2024-07-17 |

2,2'-Bipiperidine dihydrochloride 関連文献

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

51591-01-6 (2,2'-Bipiperidine dihydrochloride) 関連製品

- 531-67-9(2-(2-piperidyl)piperidine)

- 1249848-14-3(N-Ethylpiperidin-3-amine)

- 1251083-96-1(N-Cyclopropylpiperidin-3-amine)

- 54012-73-6(piperidin-3-amine)

- 22990-77-8(2-Piperidinemethanamine)

- 120990-88-7(ethyl[(piperidin-2-yl)methyl]amine)

- 1235439-19-6(Isopropylpiperidin-3-ylamine)

- 1250526-55-6(N-[(piperidin-2-yl)methyl]cyclopropanamine)

- 80918-66-7((S)-3-Piperidinamine)

- 127294-73-9((R)-Piperidin-3-amine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量